17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
A number of 17-aryl trinor and 16-aryloxy tetranor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. These “ring” prostaglandin (PG) analogs have improved efficacy over the PGs with an n-alkyl lower side chain. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. 17-trifluoromethylphenyl-13,14-dihydro trinor PGF1α (17-TFM-PGF1α) is a typical “ring” analog reminiscent of the trifluoromethyl-phenoxy ring of Travoprost. The a chain of 17-TFM-PGF1α is saturated, making this compound a formal member of the one-series PGs. Recent work has shown that in the “ring” series of analogs, this modification has little impact on FP receptor binding. As an ocular hypotensive agent, it is expected that 17-TFM-PGF1α would act very much like the free acid of latanoprost.
Brand Name:
Vulcanchem
CAS No.:
1027401-98-4
VCID:
VC21204199
InChI:
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1
SMILES:
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Molecular Formula:
C24H35F3O5
Molecular Weight:
460.5 g/mol
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
CAS No.: 1027401-98-4
Cat. No.: VC21204199
Molecular Formula: C24H35F3O5
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A number of 17-aryl trinor and 16-aryloxy tetranor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. These “ring” prostaglandin (PG) analogs have improved efficacy over the PGs with an n-alkyl lower side chain. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. 17-trifluoromethylphenyl-13,14-dihydro trinor PGF1α (17-TFM-PGF1α) is a typical “ring” analog reminiscent of the trifluoromethyl-phenoxy ring of Travoprost. The a chain of 17-TFM-PGF1α is saturated, making this compound a formal member of the one-series PGs. Recent work has shown that in the “ring” series of analogs, this modification has little impact on FP receptor binding. As an ocular hypotensive agent, it is expected that 17-TFM-PGF1α would act very much like the free acid of latanoprost. |
|---|---|
| CAS No. | 1027401-98-4 |
| Molecular Formula | C24H35F3O5 |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 |
| Standard InChI Key | DSVAWVBHUBDAPY-AHJNKEMKSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
| SMILES | C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
| Canonical SMILES | C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
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